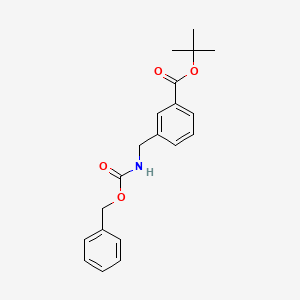
3-(3-(N-metilbencensulfonamido)tiofeno-2-amido)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Aplicaciones Científicas De Investigación
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Mecanismo De Acción
The mechanism of action of methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system with a benzene ring attached to a thiophene ring.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at the 2-position.
Uniqueness
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene ring with sulfonamide and benzoate moieties makes it a versatile compound with diverse applications in various fields.
Propiedades
IUPAC Name |
methyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-9-4-3-5-10-16)17-11-12-28-18(17)19(23)21-15-8-6-7-14(13-15)20(24)27-2/h3-13H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCNQAHPYRDFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)



![(2Z)-3-(1-{4-[(1Z)-2-cyano-2-methanesulfonyleth-1-en-1-yl]phenyl}-1H-indol-3-yl)-2-methanesulfonylprop-2-enenitrile](/img/structure/B2577945.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(pyridin-3-yl)methyl]-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2577948.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2577950.png)
![3-amino-N-[2-(morpholin-4-yl)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2577951.png)
![2-{4-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2577953.png)


